molecular formula C15H10N4O B129826 1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one CAS No. 153457-28-4

1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one

Cat. No. B129826
M. Wt: 262.27 g/mol
InChI Key: NTFHVXBSQIWJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one is a heterocyclic compound that has gained significant attention in recent years for its potential use in scientific research. This compound is a pyrazolonaphthyridine derivative that has been found to exhibit a range of biological activities, making it a promising candidate for further investigation.

Mechanism Of Action

The mechanism of action of 1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one is not yet fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or proteins involved in various biological processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antimicrobial properties, this compound has been shown to exhibit antioxidant activity, suggesting its potential use in the treatment of oxidative stress-related diseases. Additionally, it has been found to exhibit neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one in lab experiments is its versatility. This compound has been found to exhibit a range of biological activities, making it a useful tool for investigating various biological processes. Additionally, its synthesis is relatively straightforward, making it readily available for use in experiments.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. While 1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one has been found to exhibit promising biological activities, it may also have negative effects on cells or tissues. Therefore, it is important to carefully evaluate its toxicity before using it in experiments.

Future Directions

There are several potential future directions for research on 1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one. One possible direction is to investigate its potential use in the treatment of cancer. This compound has been found to exhibit potent anticancer activity in vitro, and further studies could help to determine its potential as a new anticancer drug.
Another potential direction is to investigate its use as an antimicrobial agent. 1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one has been found to exhibit potent antibacterial and antifungal activity, suggesting its potential use in the treatment of bacterial and fungal infections.
Finally, further studies could be conducted to investigate the mechanism of action of this compound. While some research has been done to elucidate its mechanism of action, more studies are needed to fully understand how it exerts its biological effects. This information could be useful in the development of new drugs or therapies based on this compound.

Synthesis Methods

The synthesis of 1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 2-aminonicotinic acid with phenyl hydrazine, followed by cyclization with ethyl acetoacetate. This method has been found to be efficient and reliable, producing high yields of the desired product.

Scientific Research Applications

1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new anticancer drugs. Additionally, it has been found to exhibit potent antibacterial and antifungal activity, suggesting its potential use as an antimicrobial agent.

properties

CAS RN

153457-28-4

Product Name

1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one

Molecular Formula

C15H10N4O

Molecular Weight

262.27 g/mol

IUPAC Name

1-phenyl-5H-pyrazolo[4,3-c][1,8]naphthyridin-4-one

InChI

InChI=1S/C15H10N4O/c20-15-12-9-17-19(10-5-2-1-3-6-10)13(12)11-7-4-8-16-14(11)18-15/h1-9H,(H,16,18,20)

InChI Key

NTFHVXBSQIWJOW-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C3=C4C=CC=NC4=NC(=O)C3=CN2

SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC4=C3C=CC=N4

Canonical SMILES

C1=CC=C(C=C1)N2C3=C4C=CC=NC4=NC(=O)C3=CN2

synonyms

4H-Pyrazolo[4,3-c][1,8]naphthyridin-4-one,1,5-dihydro-1-phenyl-(9CI)

Origin of Product

United States

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